molecular formula C12H15BrO2 B2403494 Tert-butyl 2-(4-bromophenyl)acetate CAS No. 33155-58-7

Tert-butyl 2-(4-bromophenyl)acetate

Cat. No.: B2403494
CAS No.: 33155-58-7
M. Wt: 271.154
InChI Key: ZMSZCAZHKBNPDV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromophenyl)acetate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and a bromophenyl group is attached to the alpha carbon. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-butyl 2-(4-bromophenyl)acetate is primarily used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . These derivatives are known to act as glucagon receptor antagonists .

Mode of Action

The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it serves as a boron reagent, participating in transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role as a boron reagent in this reaction allows it to contribute to the formation of biaryl amide derivatives .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 3.11 , suggests that it may readily cross cell membranes, potentially influencing its distribution within the body .

Result of Action

The primary result of the action of this compound is the formation of thiophene-containing biaryl amide derivatives . These derivatives can act as glucagon receptor antagonists , potentially influencing glucose metabolism and insulin regulation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be between 2-8°C in a dry environment . Additionally, its solubility, which is moderately soluble , can impact its availability for reactions . Safety precautions should also be taken when handling this compound due to its potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(4-bromophenyl)acetate can be synthesized through various methods. One common method involves the esterification of 4-bromophenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a dehydrating agent to remove water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as tert-butyl 2-(4-aminophenyl)acetate when using an amine.

    Reduction: Tert-butyl 2-(4-bromophenyl)ethanol is formed upon reduction.

    Hydrolysis: 4-Bromophenylacetic acid and tert-butyl alcohol are the products of hydrolysis.

Scientific Research Applications

Tert-butyl 2-(4-bromophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs and bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-chlorophenyl)acetate
  • Tert-butyl 2-(4-fluorophenyl)acetate
  • Tert-butyl 2-(4-methylphenyl)acetate

Uniqueness

Tert-butyl 2-(4-bromophenyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the steric hindrance provided by the tert-butyl group influences the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSZCAZHKBNPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33155-58-7
Record name tert-butyl 2-(4-bromophenyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromophenylacetic acid (5.00 g, 23.2 mmol) in tBuOAc (75 mL) was added BF3.OEt2 (2.95 mL, 23.2 mmol). The mixture was allowed to stir overnight at room temperature and poured into H2O. The aqueous phase was extracted with EtOAc. The organic phase was washed with sat. aq NaHCO3, dried over anhydrous Na2SO4, and concentrated in vacuo. Purification by flash chromatography on silica gel (0% to 100% EtOAc in hexanes) provided the title compound. 1H NMR (500 MHz, CDCl3): δ 7.48 (d, J=8.0 Hz, 2 H), 7.19 (d, J=8.0 Hz, 2 H), 3.52 (s, 2 H), 1.48 (s, 9 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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